molecular formula C7H14N2O2S<br>C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3 B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No.: B1662136
CAS No.: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-UITAMQMPSA-N
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Description

Aldicarb (CAS 116-06-3) is a systemic oxime carbamate insecticide, acaricide, and nematicide first introduced in the 1960s. Its chemical structure, 2-methyl-2-(methylthio) propanal O-[(methylamino) carbonyl] oxime, confers high water solubility (~6000 ppm) and stability under acidic conditions, enabling rapid uptake by plant roots . However, it degrades readily in alkaline environments, forming metabolites such as this compound sulfoxide and this compound sulfone. This compound sulfoxide is a more potent acetylcholinesterase (AChE) inhibitor than the parent compound, while this compound sulfone exhibits reduced activity . These metabolites contribute to its environmental persistence and toxicity, raising concerns about groundwater contamination and residual toxicity in food crops .

Preparation Methods

Aldicarb is synthesized through a multi-step process. The synthesis begins with the reaction of 2-methyl-2-(methylthio)propanal with hydroxylamine to form the oxime. This intermediate is then reacted with methyl isocyanate to produce this compound . Industrial production of this compound involves similar steps but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Scientific Research Applications

Agricultural Applications

Aldicarb is predominantly utilized in agriculture for its effectiveness against a variety of pests:

  • Nematode Control : this compound is particularly effective against nematodes such as Globodera rostochiensis, Meloidogyne naasi, and Pratylenchus crenatus. Long-term studies have shown that repeated applications can significantly affect nematode populations and their developmental stages within host plants. For example, a study indicated that populations previously exposed to this compound exhibited different developmental responses compared to those that had not been exposed, highlighting its potential to induce resistance in certain nematode species .
  • Insect Control : Besides nematodes, this compound is also effective against a range of insect pests. Its application can lead to significant reductions in pest populations, making it a valuable tool in integrated pest management strategies.

Environmental Impact

The environmental implications of this compound use have been the subject of numerous studies:

  • Leaching Potential : Research has demonstrated that this compound and its metabolites can leach into groundwater, raising concerns about water contamination. Studies assessing the leaching potential indicate that this compound's characteristics allow it to migrate through soil profiles, which can pose risks to drinking water supplies .
  • Persistence and Degradation : this compound's persistence in the environment varies based on soil type, moisture levels, and microbial activity. Field studies have shown that this compound can remain active in soil for extended periods, influencing its ecological impact and necessitating careful management practices .

Human Health Considerations

The application of this compound raises important health considerations:

  • Toxicity Studies : Various toxicological assessments have been conducted to evaluate the effects of this compound exposure on human health. Epidemiological studies have linked chronic exposure to pesticides like this compound with adverse health outcomes, including respiratory issues and potential carcinogenic effects . The International Agency for Research on Cancer (IARC) has classified non-arsenical insecticides as probably carcinogenic based on limited data from epidemiological studies .
  • Occupational Exposure : Studies focusing on occupational exposure among farmers and pesticide applicators have highlighted the need for protective measures during this compound application to mitigate health risks associated with pesticide poisoning .

Case Studies

Several case studies illustrate the diverse applications and implications of this compound:

Study Focus Findings
Coolen et al. (1997)Long-term effects on nematodesDemonstrated that long-term applications influenced nematode populations' developmental responses significantly .
Alarcon et al. (2005)Pesticide poisoningReported under-reported incidents of pesticide poisoning linked to chronic exposure, emphasizing health risks associated with pesticides like this compound .
IARC (1991)Carcinogenic risk assessmentConcluded that non-arsenical insecticides are probably carcinogenic to humans based on epidemiological data .

Regulatory Considerations

Given its potential risks, regulatory frameworks govern the use of this compound:

  • Usage Restrictions : Many countries have implemented restrictions on the use of this compound due to its toxicity and environmental persistence. Regulatory bodies continuously assess the safety data related to its application to ensure public health protection.
  • Monitoring Programs : Programs are in place to monitor pesticide residues in agricultural products and water supplies, aiming to mitigate risks associated with this compound use.

Mechanism of Action

Aldicarb exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synapse. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic pathways. This results in symptoms such as muscle twitching, convulsions, and eventually paralysis and death in pests . The molecular targets of this compound are the acetylcholinesterase enzymes found in the nervous system .

Comparison with Similar Compounds

Structural Analogs and Cross-Reactivity

Aldicarb belongs to the carbamate class, sharing structural features with methomyl, oxamyl, carbofuran, and thiofanox. However, monoclonal antibody assays demonstrate minimal cross-reactivity (<1%) between this compound and its analogs (this compound sulfone, this compound sulfoxide, methomyl, oxamyl, carbofuran), highlighting distinct epitope recognition . For example, antibodies targeting this compound show negligible binding to carbofuran or methomyl, underscoring structural uniqueness in the oxime moiety . In contrast, triazine pesticides like atrazine exhibit <15% cross-reactivity with this compound due to divergent core structures .

Table 1: Cross-Reactivity of this compound with Structural Analogs

Compound Cross-Reactivity (%) Reference
This compound sulfone <1
Carbofuran <1
Methomyl <1
Atrazine ~12

Toxicity Profiles

This compound’s acute mammalian toxicity arises from irreversible AChE inhibition. Comparative studies in rats reveal that juvenile specimens are more susceptible to this compound than methamidophos (an organophosphate), with this compound causing faster neurobehavioral deficits (e.g., reduced locomotor activity) at equivalent doses . Its sulfoxide metabolite is 10–100× more potent than this compound in AChE inhibition, whereas the sulfone is less active .

Table 2: Relative AChE Inhibition Potency

Compound Relative Potency (vs. This compound) Reference
This compound sulfoxide 10–100× higher
This compound sulfone 5–10× lower
Carbofuran ~1× (similar)

Environmental Degradation and Persistence

This compound degrades via oxidation to sulfoxide and sulfone, followed by hydrolysis. Its half-life in soil ranges from 7–14 days, influenced by temperature and pH . Ethoprop, another nematicide, degrades more slowly in organic-rich soils due to adsorption, whereas this compound’s degradation is temperature-driven and faster in alkaline conditions . Field studies show this compound sulfone persists longer in groundwater than this compound, posing prolonged contamination risks .

Nematicidal Efficacy and Synergism

This compound outperforms fenamiphos and ethoprop in direct-contact nematode toxicity. At 10 ppm, this compound irreversibly paralyzes Heterodera rostochiensis larvae, while its metabolites exhibit reversible effects . Synergistic interactions with compounds like wact-86 enhance this compound’s nematicidal potency by inhibiting detoxifying enzymes (e.g., GES-1 esterase in C.

Analytical Detection

High-performance liquid chromatography (HPLC) and LC-MS methods reliably distinguish this compound from analogs. For instance, HPLC-UV achieves baseline separation of this compound, sulfoxide, and sulfone in biological matrices (r² > 0.99), with precision (%CV) <10% . Carbofuran and 3-hydroxycarbofuran elute at distinct retention times, enabling multiplex detection .

Biological Activity

Aldicarb, a potent carbamate insecticide, has garnered significant attention due to its biological activity and associated toxicity. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, case studies of poisoning, and toxicological assessments derived from various studies.

This compound functions primarily as a cholinesterase inhibitor , which disrupts the normal functioning of the nervous system. Upon exposure, this compound is metabolized into two primary active metabolites: This compound sulfoxide and This compound sulfone . These metabolites inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors. This mechanism underlies the compound's effectiveness as an insecticide but also contributes to its toxicity in humans and animals.

Metabolism Pathway

The metabolic pathway of this compound involves:

  • Hydrolysis : Conversion to less toxic forms.
  • Oxidation : Formation of sulfoxide and sulfone derivatives, which retain significant cholinesterase inhibitory activity.

The rapid metabolism and excretion of this compound are crucial for understanding its biological activity and potential risks.

Toxicological Assessments

Numerous studies have assessed the toxicity of this compound in various animal models. The following table summarizes key findings from selected studies:

Study ReferenceSpeciesDose (mg/kg)DurationKey Findings
IARC (1979) Mice2 or 6103 weeksNo increase in tumor incidence; survival rates improved in treated groups.
NCBI (2000) RatsVariableAcuteInduced chromosomal damage; significant cholinesterase inhibition observed.
APVMA (2000) Goats0.16511 daysMaximum concentration in liver; significant excretion via urine.

Case Study 1: Poisoning Incident

A notable case involved a couple who exhibited symptoms consistent with cholinergic crisis after suspected exposure to this compound through contaminated coffee. High-performance liquid chromatography confirmed elevated levels of this compound in their serum, marking one of the highest concentrations reported for non-fatal cases . Treatment with atropine facilitated recovery within days.

Case Study 2: Watermelon Contamination

In another incident, seven farm workers experienced acute poisoning after consuming watermelon treated with this compound. Chemical analysis confirmed the presence of the pesticide in the fruit, highlighting risks associated with improper pesticide application . All affected individuals were treated successfully with atropine and pralidoxime.

Regulatory and Safety Considerations

Despite its effectiveness as an insecticide, this compound poses significant health risks, leading to stringent regulatory measures in many countries. The Joint FAO/WHO Meeting on Pesticide Residues has evaluated this compound multiple times, concluding that while it does not exhibit genotoxicity or carcinogenicity in long-term studies, acute exposure can result in severe health consequences .

Q & A

Basic Research Questions

Q. How can experimental designs account for interactions between aldicarb and herbicides in plant systems?

Studies should incorporate factorial designs with varying this compound rates (e.g., 0.5X, X, 2X) and herbicide combinations (e.g., trifluralin, metribuzin). Key parameters include nodule counts, plant height, and biomass, measured at multiple timepoints. Contradictory results (e.g., trifluralin + this compound synergy in one experiment vs. antagonism in another) highlight the need for replication and statistical validation using ANOVA to isolate treatment effects .

Q. What methodologies are recommended for assessing this compound-induced neurotoxicity in C. elegans?

Use agar plates containing 1–2 mM this compound and monitor paralysis via tactile stimulation at 10–30-minute intervals. Ensure blinding, replicate across independent trials, and apply statistical tests (e.g., two-way ANOVA with Bonferroni post hoc analysis). This approach quantifies neuromuscular impairment while controlling for genetic or environmental variability .

Q. How should this compound and its metabolites be extracted from biological matrices for forensic analysis?

Employ acetonitrile/water extraction followed by HPLC postcolumn derivatization for this compound, this compound sulfoxide (ASX), and this compound sulfone (ASN). For nitrile metabolites, use GC-FPD. Recovery rates range from 70–120% for parent compounds but drop to 29–83% for nitriles, necessitating validation for low-concentration detection .

Q. What are the primary toxicological endpoints for evaluating this compound exposure in mammals?

Focus on acetylcholinesterase (AChE) inhibition, organ mass changes (e.g., thymus, spleen), and oxidative stress markers (e.g., liver/kidney antioxidant capacity). Acute toxicity studies in mice show dose-dependent immunosuppression, while chronic studies prioritize carcinogenicity and teratogenicity, though data gaps remain .

Advanced Research Questions

Q. How do simulation models differ in predicting this compound transport and degradation in soil?

Models like PRZM and GLEAMS predict this compound dissipation and solute center of mass but struggle with concentration distributions. Select models based on data availability: GLEAMS requires fewer inputs but underestimates degradation, while CLMS and LEACHMP offer higher accuracy with detailed soil-layer data. Validation should include graphical analysis and objective functions .

Q. What genomic approaches elucidate this compound’s sublethal effects in model organisms?

Targeted whole-genome microarrays in C. elegans reveal gene expression changes linked to maintenance costs (e.g., oxidative stress response, lipid metabolism). However, such studies are limited to high-dose exposures (e.g., 16 mg/L), omitting low-dose effects like lifespan extension. Integrate RNA-seq for broader mechanistic insights .

Q. How can contradictory data on this compound-herbicide interactions be reconciled?

Discrepancies (e.g., trifluralin + this compound synergy vs. antagonism) may arise from soil composition, application timing, or microbial activity. Meta-analyses should standardize protocols (e.g., soil pH, moisture) and use mixed-effects models to account for environmental covariates .

Q. What gaps exist in carcinogenicity assessments of this compound, and how do they impact risk evaluation?

IARC notes inadequate carcinogenicity testing in vivo and no human data. Regulatory reliance on in vitro genotoxicity (e.g., chromosomal aberrations in human cells) and AChE inhibition underscores the need for long-term rodent studies and epidemiological monitoring .

Q. How do advanced oxidation processes (AOPs) degrade this compound in water systems?

UV254 achieves >95% this compound removal, while ozone degrades this compound completely but not its sulfone metabolite. Optimize AOPs by adjusting pH and oxidant doses, and monitor intermediates (e.g., ASX, ASN) via LC-MS to prevent toxic byproduct accumulation .

Q. What methodologies underpin dietary risk assessments for this compound in vulnerable populations?

EPA’s assessments integrate food residue data (e.g., bananas, watermelon) with USDA consumption surveys. Probabilistic models estimate acute exposure for infants/children, highlighting risks exceeding safety thresholds. Mitigation requires crop-specific residue monitoring and pharmacokinetic modeling of sulfoxide/sulfone metabolites .

Properties

Key on ui mechanism of action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/

CAS No.

116-06-3

Molecular Formula

C7H14N2O2S
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

190.27 g/mol

IUPAC Name

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

QGLZXHRNAYXIBU-UITAMQMPSA-N

impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3

SMILES

CC(C)(C=NOC(=O)NC)SC

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)SC

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Appearance

Assay:≥98%A crystalline solid

boiling_point

Decomposes (NTP, 1992)
decomposes

Color/Form

Crystals from isopropyl ether

density

1.195 at 77 °F (EPA, 1998) - Denser than water;  will sink
Specific gravity: 1.1950 at 25 °C
1.195

melting_point

210 to 214 °F (EPA, 1998)
99-100 °C
100 °C
210-214 °F

Key on ui other cas no.

116-06-3

physical_description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
White crystals with a slightly sulfurous odor;  [CAMEO]
COLOURLESS CRYSTALS.
White crystals with a slightly sulfurous odor. Commercial formulations are granular.

Pictograms

Acute Toxic; Environmental Hazard

shelf_life

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C.
Analysis ... indicated that this material had not changed under storage conditions for approx 4 years.
Stable in neutral, acidic, & weakly alkaline media.

solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone
Aldicarb solubilities (expressed as %) at various temperatures.
Table: Percent Solubility [Table#3193]
350 g/kg, acetone;  300 g/kg, dichloromethane;  150 g/kg, benzene;  150 g/kg, xylene;  all at 25 °C
In water, 4,930 mg/L at 20 °C
Practically insoluble in hexane
Solubility in water, g/100ml at 25 °C: 0.6

Synonyms

Aldicarb
ENT 27,093
ENT-27,093
ENT27,093
Temik
UC 21,149
UC 21149
UC-21,149
UC-21149
UC21,149
UC21149

vapor_pressure

Less than 0.5 at 68F (EPA, 1998)
0.0000347 [mmHg]
2.9X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 0.01
<0.5 mmHg

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This invention relates to a process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime (aldoxycarb) as an agueous wet cake by reacting 2-methyl-2-(methylthio) propionaldehyde oxime (aldicarb oxime) with methyl isocyanate in an aqueous medium to give 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime (aldicarb) which is then oxidized in an agueous medium to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime. This invention also relates to an agueous wet cake composition containing 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime.
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Synthesis routes and methods II

Procedure details

A process for preparing 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime which comprises (i) reacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime and (ii) reacting 2-methyl-2-(methylthio) propionaldehyde 0-(methylcarbamoyl) oxime with a mixture of hydrogen peroxide and a carboxylic acid in the presence of a substantially aqueous medium and a catalytically effective amount of a mineral or organic sulfonic acid for a period sufficient to form 2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime.
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2-methyl-2-(methylsulfonyl) propionaldehyde 0-(methylcarbamoyl) oxime
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Synthesis routes and methods III

Procedure details

The process of this invention can be carried out by contacting 2-methyl-2-(methylthio) propionaldehyde oxime with methyl isocyanate in the presence of an aqueous medium for a period sufficient to form 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime which is reacted with a mixture of hydrogen peroxide and a carboxylic acid in the presence of an agueous medium and a catalyst, i.e., mineral or organic sulfonic acid, to give 2-methyl-2-(methylsulfonyl) propionaldehyde O-(methylcarbamoyl) oxime as a solid in an agueous slurry which is then filtered to give a water-wet cake.
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Synthesis routes and methods IV

Procedure details

The carbamoylation step of the process of this invention can be conducted by mixing 2-methyl-2-(methylthio) propionaldehyde oxime with water at a preferred temperature of from about 0° C. to about 30° C. after which a catalyst is optionally added to the mixture. While maintaining the reaction temperature between about 0° C. and 30° C., methyl isocyanate is added with vigorous stirring over a sufficient period of time to provide for substantially complete conversion of 2-methyl-2-(methylthio) propionaldehyde oxime to 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime. The carbamoylation step of the process of this invention can provide 2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime on a yield basis in excess of 90 percent based on the weight of 2-methyl-2-(methylthio) propionaldehyde oxime.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Aldicarb
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Aldicarb
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Aldicarb

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